molecular formula C29H40O10 B12718315 8B-Hydroxyroridin A CAS No. 87583-91-3

8B-Hydroxyroridin A

Cat. No.: B12718315
CAS No.: 87583-91-3
M. Wt: 548.6 g/mol
InChI Key: GVZIONLFUHXCGG-SFECMWDFSA-N
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Description

8B-Hydroxyroridin A (referred to as 8b in synthetic chemistry literature) is a derivative of the roridin family, a class of trichothecene mycotoxins known for their complex macrocyclic structures and bioactivities. It is synthesized through a multi-step process involving trifluoroacetic acid (TFA)-mediated reactions and chromatographic purification . Key structural features include a hydroxyl group at the C-8 position and a chlorophenyl substituent, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data. For instance, its $ ^1H $ NMR spectrum shows characteristic peaks at δ 7.36–7.42 (chlorophenyl protons) and δ 3.65 (hydroxyl proton), while HRMS analysis confirms a molecular formula of $ C{21}H{22}ClNO_3 $ (calculated: 383.1294; observed: 383.1296) .

Properties

CAS No.

87583-91-3

Molecular Formula

C29H40O10

Molecular Weight

548.6 g/mol

IUPAC Name

(18Z,20Z)-6,12-dihydroxy-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione

InChI

InChI=1S/C29H40O10/c1-16-9-10-35-20(18(3)30)7-5-6-8-24(32)39-21-12-23-29(15-37-29)27(21,4)28(14-36-26(34)25(16)33)13-19(31)17(2)11-22(28)38-23/h5-8,11,16,18-23,25,30-31,33H,9-10,12-15H2,1-4H3/b7-5-,8-6-

InChI Key

GVZIONLFUHXCGG-SFECMWDFSA-N

Isomeric SMILES

CC1CCOC(/C=C\C=C/C(=O)OC2CC3C4(C2(C5(CC(C(=CC5O3)C)O)COC(=O)C1O)C)CO4)C(C)O

Canonical SMILES

CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CC(C(=CC5O3)C)O)COC(=O)C1O)C)CO4)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8B-Hydroxyroridin A involves the cultivation of the marine-derived fungus Myrothecium roridum. The fungus is cultured in a nutrient-rich medium, typically a half-nutrient potato dextrose medium with natural seawater, for about three weeks at 20°C. The culture broth is then filtered and extracted with ethyl acetate. The extract is chromatographed on a silica gel column with a gradient elution of ethyl acetate and hexane, followed by methanol. The final purification is achieved using high-performance liquid chromatography (HPLC) with a methanol-water mixture .

Industrial Production Methods: Industrial production of 8B-Hydroxyroridin A would likely follow similar steps as the laboratory synthesis but on a larger scale. This would involve optimizing the fermentation conditions, scaling up the extraction and purification processes, and ensuring consistency and quality control throughout the production.

Chemical Reactions Analysis

Types of Reactions: 8B-Hydroxyroridin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for modifications at multiple sites, particularly the hydroxyl and epoxide groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the epoxide ring.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, with reagents such as sodium azide or thiols.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of 8B-Hydroxyroridin A, each with potentially different biological activities .

Scientific Research Applications

8B-Hydroxyroridin A has several scientific research applications due to its potent biological activities:

Mechanism of Action

8B-Hydroxyroridin A exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the nascent peptide chain. This leads to cell cycle arrest and apoptosis in rapidly dividing cells. The compound also induces oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

The structural and functional uniqueness of 8B-Hydroxyroridin A becomes evident when compared to analogs such as 8a , 8c , and derivatives (e.g., 9a–9g , 10a–10d ). Below is a detailed analysis:

Structural and Spectroscopic Differences

Table 1: Structural Comparison of 8a, 8b (8B-Hydroxyroridin A), and 8c

Compound Substituent at C-5 Key $ ^1H $ NMR Shifts (δ) Melting Point (°C) Yield (%)
8a 2-Fluorophenyl 7.12–7.18 (fluorophenyl) 224–226 60
8b 2-Chlorophenyl 7.36–7.42 (chlorophenyl) 170–172 55
8c 2-Methoxyphenyl 6.84–6.90 (methoxyphenyl) 164–166 60
  • 8a vs. 8b : The substitution of fluorine (8a) with chlorine (8b) at C-5 alters electron density, reflected in downfield shifts of aromatic protons in $ ^1H $ NMR (Δδ ~0.24). This change also reduces the melting point by ~54°C, likely due to weaker crystal packing with bulkier chlorine .
  • 8b vs. 8c : Replacing chlorine with methoxy (8c) further deshields aromatic protons (δ 6.84–6.90) and increases solubility in polar solvents, as evidenced by lower melting points .
Functional Modifications in Derivatives

Table 2: Properties of 9a–9g Derivatives

Derivative Substituent Melting Point (°C) Key $ ^{13}C $ NMR Shifts (δ)
9a Glucose conjugate 130–132 102.5 (anomeric carbon)
9b Xylose conjugate 140–142 105.8 (anomeric carbon)
9c Acetylated glucose 210–212 170.3 (carbonyl carbon)
  • Glycosylation (9a, 9b) : Conjugation with sugars enhances hydrophilicity, as seen in reduced melting points (130–142°C) compared to parent compound 8b (170–172°C). This modification is critical for improving bioavailability in aqueous systems .
  • Acetylation (9c) : Introduces lipophilic acetyl groups, increasing thermal stability (melting point >200°C) and altering $ ^{13}C $ NMR signals (δ 170.3 for carbonyl carbons) .

Q & A

Q. What frameworks are recommended for presenting 8B-Hydroxyroridin A research data in peer-reviewed journals?

  • Methodological Answer : Follow the "IMRaD" (Introduction, Methods, Results, and Discussion) structure. Use tables for comparative data (e.g., IC₅₀ values across cell lines) and figures for mechanistic schematics or dose-response curves. In the discussion, contextualize findings against prior studies, explicitly addressing contradictions and proposing hypotheses for unresolved questions. Adhere to journal-specific guidelines for supplemental data (e.g., depositing raw spectra in public repositories) .

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